molecular formula C13H16Cl2N2O B14773118 2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide

2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide

Cat. No.: B14773118
M. Wt: 287.18 g/mol
InChI Key: SAPDZFXIIDRKRD-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide is a chemical compound with a complex structure that includes an amino group, a cyclopropyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a benzene ring reacts with a dichloromethyl compound in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide can be compared with other similar compounds, such as:

    2-amino-N-cyclopropyl-N-[(2,6-dimethylphenyl)methyl]propanamide: This compound has a similar structure but with methyl groups instead of dichlorophenyl groups.

    2-amino-N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]propanamide: This compound has fluorine atoms instead of chlorine atoms in the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide

InChI

InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(9-5-6-9)7-10-11(14)3-2-4-12(10)15/h2-4,8-9H,5-7,16H2,1H3

InChI Key

SAPDZFXIIDRKRD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=C(C=CC=C1Cl)Cl)C2CC2)N

Origin of Product

United States

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